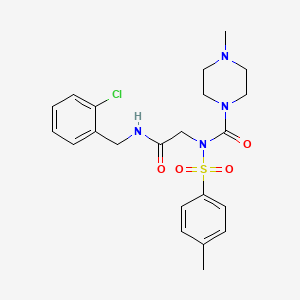

N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a piperazine ring (a six-membered ring containing two nitrogen atoms), and a tosyl group (a sulfur-containing group derived from toluenesulfonic acid). These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves several steps, each introducing a different part of the molecule. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative . The piperazine ring could be formed through a reaction known as cyclization .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of nitrogen in the piperazine ring introduces the possibility of stereoisomerism, where the compound could exist in different forms that are mirror images of each other .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine . The piperazine ring could potentially participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents .Applications De Recherche Scientifique

Poly(amido-amine) Derivatives Poly(amido-amine)s carrying primary amino groups as side substituents have been synthesized using derivatives similar to N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide. These polymers show potential as nonviral vectors and are suitable as polymer carriers for carboxylated drugs. This application is significant in drug delivery systems, where the ability to carry and release drugs at targeted sites is crucial (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

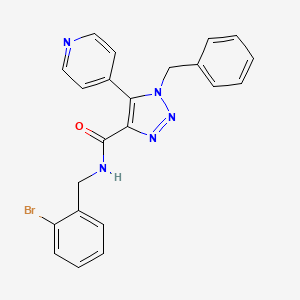

Catalytic Aminocarbonylation in Synthesis Compounds structurally related to this compound have been used in palladium-catalyzed aminocarbonylation reactions. These reactions are pivotal in synthesizing N-substituted nicotinamides and pyridyl-glyoxylamides, which are of significant biological importance. Such synthetic methods are essential in medicinal chemistry for creating novel compounds with potential therapeutic properties (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Antitumor and Antimicrobial Agents The synthesis of novel compounds using enaminones, similar to the compound , has led to the creation of substances with antitumor and antimicrobial activities. This underscores the importance of such chemical structures in developing new therapeutic agents. The synthesized compounds have shown inhibition effects comparable to standard drugs against certain cancer cell lines (Riyadh, 2011).

Potential Nootropic Agents Related compounds have been synthesized for their potential nootropic (cognitive-enhancing) properties. These studies are crucial for understanding how structural changes in such compounds can influence their activity in the brain, potentially leading to the development of new treatments for cognitive disorders (Valenta, Urban, Taimr, & Polívka, 1994).

Endosomolytic Polymers The synthesis of poly(amido-amine)s, structurally related to the compound , has led to the development of endosomolytic polymers. These polymers have varying physicochemical and biological properties, making them suitable for biomedical applications, including drug delivery systems (Ferruti, Manzoni, Richardson, Duncan, Pattrick, Mendichi, & Casolaro, 2000).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O4S/c1-17-7-9-19(10-8-17)32(30,31)27(22(29)26-13-11-25(2)12-14-26)16-21(28)24-15-18-5-3-4-6-20(18)23/h3-10H,11-16H2,1-2H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNGFQWWYNFLKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2402808.png)

![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)

![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)

![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)

![1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2402825.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2402827.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)

![{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B2402831.png)